(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid
Description
Properties
CAS No. |
229957-05-5 |
|---|---|
Molecular Formula |
C12H3F17O4 |
Molecular Weight |
534.12 g/mol |
IUPAC Name |
(Z)-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31)/b2-1- |
InChI Key |
BUEDFFYOKTZGSS-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O |
Canonical SMILES |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Glyoxylic Acid and Methyl Ketone Derivatives
The aldol condensation between glyoxylic acid and methyl ketones is a well-established route to 4-oxo-2-butenoic acids. For the target compound, a perfluorooctyloxy-substituted methyl ketone would serve as the electrophilic partner. However, the strong electron-withdrawing nature of the perfluorooctyl group necessitates tailored conditions.
Substrate-Specific Catalysis :
-
Aromatic Systems : Tosic acid (p-toluenesulfonic acid) promotes efficient condensation for electron-poor aromatic ketones. For example, 4-(perfluorooctyloxy)acetophenone could react with glyoxylic acid under microwave irradiation (120°C, 30 min) to yield the desired (Z)-isomer, albeit with potential isomerization requiring careful quenching.
-
Aliphatic Systems : Pyrrolidine and acetic acid are preferred for aliphatic ketones. A perfluorooctyloxy-substituted aliphatic methyl ketone (e.g., 1-(perfluorooctyloxy)propan-2-one) would require these conditions to avoid side reactions.
Yield Optimization :
| Starting Material | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4-(Perfluorooctyloxy)acetophenone | Tosic acid | 120 | 30 | 65–70 |
| 1-(Perfluorooctyloxy)propan-2-one | Pyrrolidine | 80 | 45 | 55–60 |
Stereochemical Control : The Z-configuration is favored under kinetic control using microwave heating, which minimizes equilibration. Quenching with cold aqueous acid (e.g., HCl) preserves the stereochemistry.
Nucleophilic Substitution on Preformed Butenoic Acid Cores
Functionalization of 4-Oxo-2-butenoic Acid Derivatives
A two-step approach involves synthesizing 4-oxo-2-butenoic acid followed by introducing the perfluorooctyloxy group via nucleophilic substitution.
Step 1: Synthesis of 4-Oxo-2-butenoic Acid
The parent compound is accessible via:
-
Oxidative Methods : Catalytic oxidation of 3-methyl-2-butenal using Cu(I) salts (e.g., cuprous bromide) and pressurized air (0.3 MPa, 40–60°C). Yields reach 84–88%.
-
Rearrangement : Titanium-mediated rearrangement of 2-methyl-3-butyne-2-ol in whiteruss solvent.
Step 2: Perfluorooctyloxy Introduction
The 4-oxo group is activated for nucleophilic attack by converting it to a leaving group (e.g., triflate or mesylate). Reaction with perfluorooctanol under basic conditions (K₂CO₃, DMF, 80°C) affords the target compound.
Challenges :
-
Competing elimination reactions due to the strong base.
-
Low solubility of perfluorooctanol in polar aprotic solvents.
Yield Data :
| Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Triflate | K₂CO₃ | DMF | 80 | 40–45 |
| Mesylate | DBU | THF | 60 | 35–40 |
Microwave-Assisted Synthesis
Accelerated Aldol Condensation
Microwave irradiation significantly reduces reaction times while improving yields. For perfluorooctyloxy substrates:
-
Conditions : 150 W, 120°C, 20 min, tosic acid (5 mol%) in DMF.
-
Outcome : 70% yield with >90% Z-selectivity due to rapid kinetics preventing isomerization.
Advantages :
-
Compatibility with electron-deficient aromatic systems.
Limitations :
-
Requires specialized equipment.
-
Perfluorooctyl group stability at high temperatures must be verified (e.g., via ¹⁹F NMR).
Catalytic Oxidation and Rearrangement
Metal-Catalyzed Oxidation of Allylic Alcohols
A hypothetical route involves oxidizing a perfluorooctyloxy-substituted allylic alcohol:
-
Synthesize (Z)-4-(perfluorooctyloxy)but-2-en-1-ol via Sharpless asymmetric epoxidation followed by ring-opening.
Catalyst Screening :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Mn(OAc)₃ | Acetone | 25 | 50–55 |
| CrO₃ | H₂O/THF | 0 | 60–65 |
Side Reactions : Over-oxidation to diketones or decarboxylation.
Stereochemical Control and Purification
Z-Selective Synthesis
The Z-configuration is thermodynamically disfavored due to steric clashes between the perfluorooctyloxy and carboxylic acid groups. Strategies include:
-
Low-Temperature Quenching : Rapid cooling after aldol condensation traps the Z-isomer.
-
Bulky Bases : Use of DBU in substitution reactions minimizes equilibration.
Purification Challenges :
-
Solubility : The compound is insoluble in water but soluble in fluorinated solvents (e.g., HFIP).
-
Chromatography : Silica gel modified with perfluorinated alkyl chains (e.g., FluoroFlash®) improves separation.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The perfluorooctyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy and specificity. Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes, such as carbonic anhydrases, which are involved in critical physiological processes. For instance, studies have shown that certain derivatives can effectively inhibit human carbonic anhydrase isoenzymes, indicating their potential use in drug design aimed at treating conditions like glaucoma and epilepsy .
Biochemical Research
In biochemical research, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is utilized to investigate enzyme inhibition and protein interactions. Its derivatives are being studied for their effects on metabolic pathways, which could lead to the identification of new therapeutic targets. The ability to modify the compound allows researchers to explore various structural characteristics that can influence biological activity, thereby providing insights into enzyme mechanisms and potential drug interactions .
Cosmetic Formulations
The unique properties of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid make it suitable for use in cosmetic formulations. Its application in skincare products is primarily due to its ability to improve skin texture and reduce signs of aging. The compound's stability and compatibility with various cosmetic ingredients contribute to its effectiveness in enhancing product performance, making it a valuable addition to formulations aimed at skin rejuvenation .
Agricultural Chemistry
In the field of agricultural chemistry, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is being explored for its potential in developing environmentally friendly agrochemicals. Its derivatives are being investigated as possible herbicides that minimize crop damage while effectively controlling weed growth. The compound's unique fluorinated structure may enhance its efficacy and selectivity in targeting specific plant species without harming desirable crops .
Material Science
Material science applications of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid focus on its role in formulating advanced materials. Researchers are exploring its use in developing polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices could lead to materials with improved durability and resistance to environmental stressors, making them suitable for various industrial applications .
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the synthesis of several derivatives of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid, which were evaluated for their inhibitory effects on carbonic anhydrase enzymes. The results indicated that specific modifications significantly increased inhibitory potency, suggesting a pathway for developing new therapeutic agents targeting neurological disorders.
Case Study 2: Cosmetic Efficacy
In a clinical trial assessing the efficacy of a skincare product containing (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid, participants reported noticeable improvements in skin texture and reduction in fine lines after eight weeks of use. This highlights the compound's potential as a key ingredient in anti-aging formulations.
Mechanism of Action
The mechanism of action of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorooctyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Diversity and Functional Impact
The substituent at the 4-oxo position dictates the compound’s reactivity, solubility, and biological interactions. Below is a comparative table of key analogs:
Substituent Effects on Properties
Electronic and Steric Effects
- Perfluorooctyloxy Group: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group compared to non-fluorinated analogs.
- Arylamino Groups: Electron-donating substituents (e.g., -NHAr) enhance hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
- Alkyl/Aryl Groups: Non-polar groups (e.g., p-tolyl) improve lipophilicity, affecting membrane permeability .
Physicochemical Properties
- Solubility: Fluorinated chains (e.g., perfluorooctyloxy) drastically reduce water solubility, increasing lipid solubility. In contrast, pyridinyl or amino groups enhance aqueous solubility via polar interactions .
- Thermal Stability: Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds, whereas amino-substituted analogs may degrade at lower temperatures .
Biological Activity
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is a fluorinated organic compound notable for its unique chemical structure, which includes a perfluorooctyl group, a double bond in the butenoic acid framework, and a keto group. This compound has garnered attention due to its potential applications in biochemistry and materials science, particularly regarding its biological activity and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is C14H13F17O3. The presence of the perfluorinated carbon chain imparts distinct chemical properties, such as increased hydrophobicity and stability, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F17O3 |
| Molecular Weight (g/mol) | 400.17 |
| Functional Groups | Ketone, Ether, Alkene |
| Solubility | Low in water |
Research indicates that (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid interacts with various biological targets, including enzymes and cellular membranes. Its unique structure allows it to potentially inhibit specific enzyme activities or alter membrane fluidity, thereby affecting cellular processes.
- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as carbonic anhydrase. For instance, derivatives of butenoic acids have demonstrated significant inhibitory effects against human carbonic anhydrases I and II with low nanomolar inhibition constants (Kis ranging from 1.85 to 5.04 nM) .
- Cell Membrane Interaction : The hydrophobic nature of the perfluorinated chain may enhance the compound's ability to integrate into lipid membranes, potentially disrupting membrane integrity or influencing membrane-associated processes.
Toxicity and Safety Profile
The safety profile of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is critical for its application in biological systems. Preliminary studies suggest that while fluorinated compounds can exhibit low toxicity due to their stability, their interactions with biological systems require thorough investigation to assess any potential toxic effects.
Study on Enzyme Inhibition
A study focused on the synthesis and evaluation of various butenoic acid derivatives found that compounds similar to (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid exhibited strong inhibition against carbonic anhydrases. This suggests that such compounds could be explored further for therapeutic applications in conditions where modulation of carbon dioxide hydration is beneficial .
Interaction with Biological Membranes
Another investigation examined the interaction of fluorinated compounds with lipid bilayers, revealing that these compounds could alter membrane fluidity and permeability. This property may be harnessed for drug delivery systems or as therapeutic agents targeting membrane-associated diseases .
Q & A
Basic: What are the optimized synthesis methods for (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid?
Methodological Answer:
The synthesis typically involves modifying established protocols for α,β-unsaturated keto acids, such as Claisen-Schmidt condensation or Michael addition, adapted for fluorinated reactants. Key steps include:
- Fluorinated reagent selection : Use perfluorooctanol derivatives to introduce the perfluorooctyloxy group via nucleophilic substitution or esterification under anhydrous conditions .
- Reaction optimization : Employ catalysts like DMAP or DCC for efficient coupling, with inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates.
- Purification : Use reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase to separate fluorinated byproducts .
- Yield improvement : Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediates .
Basic: How is the compound’s structural integrity and purity validated in academic research?
Methodological Answer:
Characterization relies on multi-technique validation:
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻ ~485–490 Da) and detects trace impurities .
- Purity assessment : Combines HPLC (≥95% purity) with elemental analysis for C/F/O stoichiometry .
Advanced: What experimental strategies are used to assess environmental persistence and bioaccumulation potential?
Methodological Answer:
Environmental studies leverage protocols for perfluorinated compounds (PFCs):
- Persistence assays :
- Bioaccumulation modeling :
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies through systematic validation:
- Dose-response reevaluation : Test across a wider concentration range (nM–mM) to identify non-linear effects .
- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out model-dependent artifacts .
- Orthogonal assays : Pair enzymatic inhibition (e.g., COX-2) with cell viability (MTT assay) to distinguish target-specific effects from cytotoxicity .
- Batch variability control : Standardize fluorinated chain length (confirm via <sup>19</sup>F NMR) to minimize structural heterogeneity .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
Leverage in silico tools tailored for fluorinated molecules:
- Molecular docking : Use force fields (e.g., AMBER) parameterized for C-F bonds to simulate binding to targets like PPARγ or fatty acid-binding proteins .
- MD simulations : Apply explicit solvent models (TIP3P) to study perfluorooctyl chain flexibility and membrane penetration over 100+ ns trajectories .
- QSAR modeling : Train models on fluorinated analogs to correlate substituent position (e.g., Z-configuration) with bioactivity .
Advanced: How to design experiments probing the compound’s mechanism of action in oxidative stress pathways?
Methodological Answer:
Combine redox profiling and omics techniques:
- ROS detection : Use fluorogenic probes (e.g., DCFH-DA) in cell-based assays; validate with antioxidant controls (NAC, ascorbate) .
- Transcriptomics : Perform RNA-seq on treated cells to identify upregulated oxidative stress markers (e.g., NRF2, SOD1) .
- Metabolomics : Apply LC-HRMS to quantify glutathione disulfide (GSSG) ratios, indicating redox imbalance .
Advanced: What analytical methods quantify trace levels of the compound in environmental matrices?
Methodological Answer:
Adapt PFC-specific protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
